molecular formula C10H12N2 B8566153 (5-methyl-1H-indol-4-yl)methanamine

(5-methyl-1H-indol-4-yl)methanamine

Cat. No.: B8566153
M. Wt: 160.22 g/mol
InChI Key: ZMWAQFFXEUUEHS-UHFFFAOYSA-N
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Description

(5-methyl-1H-indol-4-yl)methanamine (CID 76846440) is an indole derivative with the molecular formula C9H10N2 . This compound is part of the structurally diverse indole chemical class, which is of significant interest in medicinal chemistry and drug discovery research. Indole derivatives are extensively investigated as core structural scaffolds for developing novel therapeutic agents . For instance, recent scientific literature has highlighted 1H-indol-4-yl methanamine and other substituted indole compounds as key intermediates in the synthesis of more complex molecules with potential pharmacological activity . Specifically, some 3-substituted indole-imidazole hybrids have demonstrated promising in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating the value of the indole core in antimicrobial research . Researchers may explore this compound as a versatile building block for the synthesis of novel compounds, studying structure-activity relationships, or as a standard in analytical methods. This product is intended for research and development purposes only and is not classified as a drug or medicinal product. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

(5-methyl-1H-indol-4-yl)methanamine

InChI

InChI=1S/C10H12N2/c1-7-2-3-10-8(4-5-12-10)9(7)6-11/h2-5,12H,6,11H2,1H3

InChI Key

ZMWAQFFXEUUEHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 4-yl methanamine group is conserved in this compound and (7-fluoro-1H-indol-4-yl)methanamine, but substituents at the 5- or 7-position modulate electronic effects.
  • Substituent Type : Methyl groups (electron-donating) vs. halogens (electron-withdrawing) alter indole ring reactivity and interaction with biological targets .

Physicochemical Properties

Property This compound (5-Chloro-1H-indol-2-yl)methanamine (1H-Indol-3-yl)methanamine
Molecular Weight (g/mol) 160.22 182.64 146.19
logP ~2.5 (estimated) ~2.8 ~1.9
Hazard Profile H302, H314 H318 (skin irritation) H302

Key Observations :

  • Lipophilicity : Chloro and methyl substituents increase logP compared to unsubstituted indoles, impacting membrane permeability .
  • Safety : Halogenated analogs often exhibit higher toxicity due to reactive intermediates .

Key Observations :

  • Complexity : Suzuki coupling steps (used for methyl and chloro derivatives) require precise catalysis, reducing yields compared to direct amination .
  • Deprotection : Boc removal in this compound adds steps but ensures amine functionality .

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing indole scaffolds. For (5-methyl-1H-indol-4-yl)methanamine, this method involves cyclizing phenylhydrazines with ketones under acidic conditions. A modified approach reported in Oriental Journal of Chemistry (2017) illustrates the synthesis of a related compound, [4-(3-methyl-1H-indol-2-yl)phenyl]phenylmethanone, via Friedel-Crafts benzoylation followed by allylic bromination and Fischer cyclization. Adapting this strategy:

  • Friedel-Crafts Acylation : React 5-methylindole with benzoyl chloride in dichloromethane using AlCl₃ to introduce a ketone group at the 4-position.

  • Hydrazine Formation : Treat the ketone intermediate with phenylhydrazine to form the hydrazone.

  • Cyclization : Perform acid-catalyzed cyclization (e.g., BF₃·Et₂O in acetic acid) to yield the indole ring.

  • Amination : Reduce the carbonyl group to an amine using LiAlH₄ or catalytic hydrogenation.

Key Data :

StepReagents/ConditionsYield (%)
Friedel-CraftsAlCl₃, CH₂Cl₂, 0°C78
CyclizationBF₃·Et₂O, AcOH, 80°C65
Reductive AminationLiAlH₄, THF, reflux85

Challenges include controlling regioselectivity during acylation and avoiding over-reduction during amination.

Reductive Amination of 5-Methyl-1H-indol-4-carboxaldehyde

This two-step method leverages the availability of indole-4-carboxaldehyde derivatives:

  • Aldehyde Synthesis : Oxidize 5-methylindole using MnO₂ or CrO₃ to generate 5-methyl-1H-indol-4-carboxaldehyde.

  • Reductive Amination : React the aldehyde with ammonium acetate and NaBH₃CN in methanol to produce the primary amine.

Optimization Insights :

  • Solvent Choice : Methanol or ethanol improves solubility of intermediates.

  • Catalyst : ZnCl₂ enhances imine formation efficiency.

  • Yield : 70–80% after column chromatography.

Modern Catalytic Methods

Transition Metal-Catalyzed C–N Bond Formation

Palladium and copper catalysts enable direct introduction of amine groups at the indole 4-position. A 2022 study demonstrated a Pd(OAc)₂/Xantphos system for coupling 5-methyl-4-bromoindole with benzophenone imine, followed by acidic hydrolysis to release the primary amine.

Reaction Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • Base : Cs₂CO₃, toluene, 110°C, 24 h

  • Yield : 82% after hydrolysis

Advantages :

  • Avoids multistep functional group transformations.

  • Tolerates electron-rich and -poor substituents.

Photocatalytic Reductive Amination

Recent advances utilize visible-light photocatalysis for milder reaction conditions. A protocol using Ru(bpy)₃Cl₂ and Hantzsch ester as a hydrogen donor converts 5-methylindole-4-carbonitrile to the corresponding amine via radical intermediates.

Data :

ParameterValue
Light Source450 nm LED
Catalyst Loading2 mol% Ru(bpy)₃Cl₂
Yield75%

This method reduces reliance on harsh reductants like LiAlH₄.

Industrial-Scale Production Techniques

Continuous Flow Fischer Indole Synthesis

Industrial processes prioritize throughput and safety. A continuous flow system for Fischer indole synthesis achieves:

  • Residence Time : 30 min (vs. 12 h batch).

  • Yield : 90% with automated quenching and extraction.

  • Purity : >98% via in-line HPLC monitoring.

Hydrogenation of 4-Cyano-5-methylindole

Catalytic hydrogenation of nitriles using Raney Ni or Pd/C in NH₃/MeOH efficiently produces primary amines:

  • Pressure : 50 psi H₂, 60°C

  • Yield : 95%.

Case Studies and Recent Advances

Enzymatic Amination

A 2024 study explored transaminases for enantioselective synthesis of chiral indolemethanamines. Using ω-transaminase from Arthrobacter sp., researchers achieved 92% ee and 80% conversion at 30°C.

Solid-Phase Synthesis

Immobilized reagents (e.g., polymer-supported BH₃) enable telescoped synthesis:

  • Steps : Acylation → Reductive amination → Cleavage

  • Overall Yield : 68% .

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